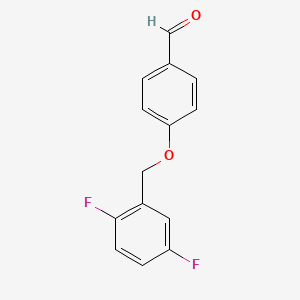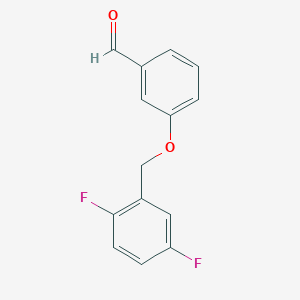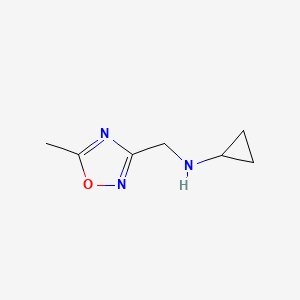
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a 1,2,4-oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopropanamine group. One common method involves the cyclization of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide, followed by nucleophilic alkylation to introduce the cyclopropanamine moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclopropanamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
科学研究应用
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine involves its interaction with molecular targets in biological systems. The oxadiazole ring can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl-3-(o-tolyl)-1,2,4-oxadiazole .
Uniqueness
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the oxadiazole moiety.
属性
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNEZOYRMEAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
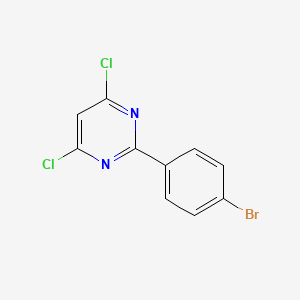
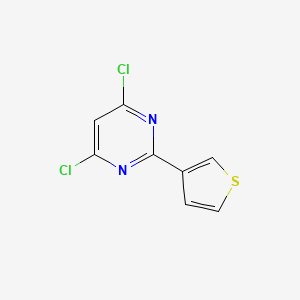
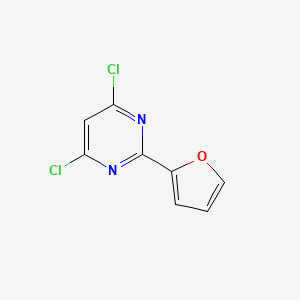
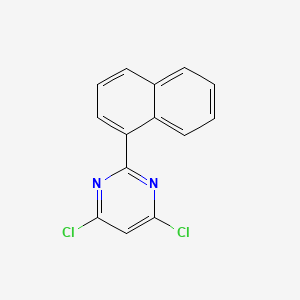
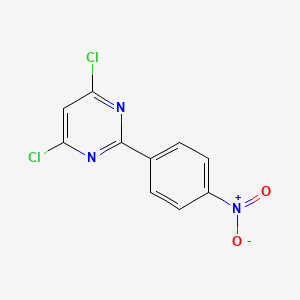
amine](/img/structure/B7860438.png)
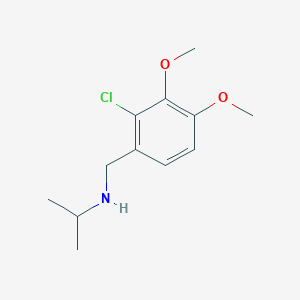
![N-[1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide](/img/structure/B7860445.png)
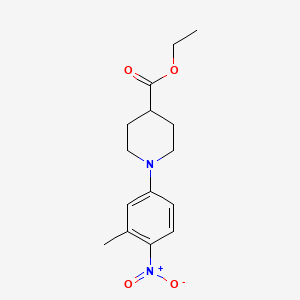
![1-[(4-Bromophenyl)methyl]-3-isopropyl-urea](/img/structure/B7860474.png)
![[1-(4-Bromobenzyl)-piperidin-4-yl]-dimethylamine](/img/structure/B7860476.png)
methylamine](/img/structure/B7860481.png)
